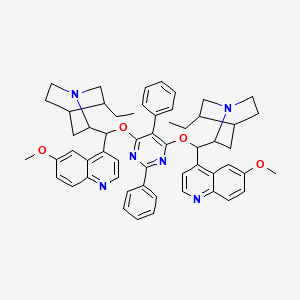

(DHQ)2Pyr

Description

Contextualization of Cinchona Alkaloid Derivatives as Chiral Catalysts and Ligands

Cinchona alkaloids, naturally occurring compounds isolated from the bark of Cinchona trees, have a long history, initially recognized for their medicinal properties, particularly as antimalarials like quinine. dovepress.comnih.gov Beyond their therapeutic uses, the inherent chirality within their structure, featuring a quinuclidine (B89598) and a quinoline (B57606) moiety with defined stereogenic centers, makes them valuable scaffolds for asymmetric catalysis. rsc.org

Modified cinchona alkaloids, obtained through chemical derivatization, have been extensively explored and successfully applied as chiral organocatalysts and ligands in a wide range of enantioselective reactions. dovepress.comrsc.orgbohrium.com These modifications, often at the C9 hydroxyl group or the quinuclidine nitrogen, allow for tuning their electronic and steric properties, enhancing their catalytic efficiency and selectivity for specific reactions. dovepress.comrsc.orgnih.gov The ability of cinchona alkaloids to act as bases and form ion pairs with acidic substrates is crucial to their function in many asymmetric processes, creating a chiral environment that dictates the stereochemical outcome. sigmaaldrich.comchemicalbook.com

Historical Development and Significance of (DHQ)2Pyr in Asymmetric Synthesis

The development of this compound is part of a broader effort to create highly effective chiral catalysts based on the cinchona alkaloid scaffold. The recognition of the potential of cinchona alkaloid derivatives in asymmetric catalysis dates back several decades, with early studies demonstrating their utility in reactions like the asymmetric dihydroxylation. units.it

The quest for improved enantioselectivity and broader substrate scope led to the design and synthesis of dimeric cinchona alkaloid catalysts, where two cinchona units are linked by a spacer. nih.govsigmaaldrich.com This dimeric design can lead to enhanced catalytic performance due to cooperative effects between the two chiral centers and the ability to create a more defined chiral pocket. nih.gov this compound, with its dihydroquinidine (B8771983) (DHQ) units linked by a pyridine (B92270) (PYR) spacer, represents a significant advancement in this area. Its development contributed to expanding the toolkit available for enantioselective transformations, particularly in reactions where monomeric cinchona catalysts might be less effective. sigmaaldrich.com

This compound has proven instrumental in synthesizing various chiral compounds, including intermediates for pharmaceuticals and natural products. lookchem.com Its application in reactions like Sharpless asymmetric dihydroxylation (SAD) and allylic amination highlights its significance in providing access to valuable chiral building blocks with high enantiomeric purity. lookchem.comclockss.org

Classification of this compound as a Dimeric Cinchona Alkaloid Derivative

This compound is classified as a dimeric cinchona alkaloid derivative. scbt.com Its structure consists of two units of dihydroquinidine (DHQ) connected by a pyridine (PYR) linker. Dihydroquinidine is a hydrogenated form of quinidine, one of the major cinchona alkaloids. The linkage through a spacer, in this case, a pyridine ring, distinguishes it from monomeric cinchona alkaloid catalysts and allows for a specific spatial arrangement of the two chiral dihydroquinidine units. This dimeric structure, often possessing C2 symmetry or pseudo-C2 symmetry, is a common feature in highly effective asymmetric catalysts, as it can lead to a more rigid and predictable chiral environment around the reaction center. nih.gov The modular design, incorporating the DHQ units and the PYR spacer, allows for tuning the catalyst's properties, influencing its stereoselectivity and compatibility with different substrates.

The molecular formula of this compound is C₅₆H₆₀N₆O₄, and it has a molecular weight of approximately 881.11 g/mol . scbt.comnih.gov It is typically found as a white powder or crystals.

Interactive Table: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₅₆H₆₀N₆O₄ |

| Molecular Weight | 881.11 g/mol |

| CAS Number | 149820-65-5 |

| Appearance | White powder, crystals, or crystalline powder |

| Solubility | Soluble in methanol |

| Melting Point | 245-248 °C |

Detailed research findings on this compound highlight its effectiveness in various enantioselective transformations. For instance, it has been successfully employed as a chiral ligand and organocatalyst in reactions such as allylic amination and Sharpless asymmetric dihydroxylation. lookchem.com Studies have shown its utility in the synthesis of complex molecules, including the total synthesis of okadaic acid and the synthesis of chiral drugs like optically active β-amino alcohols.

In asymmetric fluorination and semipinacol rearrangement reactions, this compound has been shown to effectively catalyze the transformation, often yielding products with good enantioselectivities. rsc.org Comparative studies with its pseudoenantiomer, (DHQD)2Pyr (derived from dihydroquinidine), have demonstrated that the choice of catalyst can influence the absolute configuration of the product. rsc.org While (DHQD)2Pyr might show higher enantioselectivities in some specific reactions, this compound remains a valuable catalyst for accessing the opposite enantiomer. rsc.org

The mechanism of action of this compound in asymmetric catalysis is generally attributed to its ability to form a chiral complex with the reacting substrates. This chiral environment guides the approach of the reactants, favoring the formation of one enantiomeric transition state over the other, thus leading to an enantiomerically enriched product. As a base, it can deprotonate acidic substrates, forming a chiral ion pair that facilitates enantioselective reactions with electrophiles. sigmaaldrich.comchemicalbook.com

Interactive Table: Example Applications of this compound

| Reaction Type | Substrates Involved | Outcome | Reference |

| Sharpless Asymmetric Dihydroxylation | Alkenes | Introduction of hydroxyl groups with controlled stereochemistry | lookchem.com |

| Allylic Amination | Unsaturated molecules, diimides | Formation of carbon-nitrogen bonds at specific positions with chirality | sigmaaldrich.com |

| Asymmetric Fluorination/Rearrangement | Allylic alcohols, F+ reagents | Formation of chiral β-fluoro-ketones | rsc.org |

| Asymmetric Chlorination/Rearrangement | Allylic alcohols, Cl+ reagents | Formation of chiral β-chloro-ketones | rsc.org |

| Asymmetric Bromination/Rearrangement | Allylic alcohols, Br+ reagents | Formation of chiral β-bromo-ketones | rsc.org |

| Addition of Pyrazolones to Nitroalkenes | 4-substituted pyrazolones, isatin-derived nitroalkenes | Chiral alkenylpyrazolone adducts with tetrasubstituted stereocenters | researchgate.net |

The synthesis of this compound typically involves the modular assembly of dihydroquinidine units with a pyridine-based spacer. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm its structure and purity.

Properties

IUPAC Name |

4-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKRDCRSJPRVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H60N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Structural Features of Dhq 2pyr

General Synthetic Methodologies for Dimeric Cinchona Alkaloid Ligands

Dimeric Cinchona alkaloid ligands, including (DHQ)2Pyr, are typically synthesized through modular assembly approaches. These methods often involve coupling two Cinchona alkaloid units, such as dihydroquinine (DHQ), with a linker molecule. nih.gov The synthesis of dimeric Cinchona alkaloid ethers, which include this compound, commonly exploits the reactivity of the hydroxyl group at the C9 position of the alkaloid structure. nih.govresearchgate.net Linkers, such as electron-deficient heterocycles or anthraquinones, connect the two alkaloid units, often via ether bonds formed through aromatic nucleophilic substitution reactions. nih.govscribd.com

Specific synthetic routes for dimeric Cinchona alkaloid derivatives can involve reacting the deprotonated alkaloid with a halogenated linker molecule. unipi.it For instance, the preparation of related dimeric structures has been modeled on reactions between a halogenated linker and a deprotonated alkaloid to afford the bis-ether product. unipi.it Optimizing reaction conditions, including stoichiometry and solvent polarity, is crucial to achieving high yields of the desired dimeric ligand. High-dilution conditions during coupling reactions can help minimize the formation of undesirable byproducts.

Molecular Architecture and Stereochemical Configuration of this compound

This compound is characterized by its dimeric structure, where two dihydroquinine units are bridged by a 2,5-diphenylpyrimidine (B3050841) linker. scbt.comevitachem.comevitachem.com

Dihydroquinine Units and Pyrimidine (B1678525) Linker

The compound's molecular formula is C56H60N6O4, and it has a molecular weight of approximately 881.11 g/mol . scbt.comrosescientific.comsigmaaldrich.comchemicalbook.inchemicalbook.com It typically appears as an off-white solid with a melting point reported around 239-241 °C or 245-248 °C. rosescientific.comchemicalbook.inchemicalbook.com The structure consists of two dihydroquinine moieties attached to the pyrimidine ring. scbt.comevitachem.com Dihydroquinine (DHQ) is a Cinchona alkaloid closely related to quinine, differing by the hydrogenation of the vinyl group while retaining the same stereochemistry. buchler-gmbh.combuchler-gmbh.com The pyrimidine linker in this compound is a 2,5-diphenyl-4,6-pyrimidinediyl unit, connecting the two dihydroquinine residues via ether linkages at the C9 oxygen atoms. evitachem.comrosescientific.comscbt.comrosesci.com This linker design, particularly the presence of the pyrimidine spacer, is noted to enhance conformational flexibility and binding efficiency compared to more rigid aromatic spacers used in other dimeric Cinchona alkaloid ligands like (DHQ)2PHAL.

The structure of this compound has been confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Interactive Table: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C56H60N6O4 | scbt.comrosescientific.comsigmaaldrich.comchemicalbook.inchemicalbook.com |

| Molecular Weight | 881.11 g/mol | scbt.comrosescientific.comsigmaaldrich.comchemicalbook.inchemicalbook.com |

| Appearance | Off-white solid | rosescientific.com |

| Melting Point | 239-241 °C or 245-248 °C | rosescientific.comchemicalbook.inchemicalbook.com |

| Optical Activity | [α]20D +455° (c = 1.2 in methanol) | sigmaaldrich.comchemicalbook.in |

| Purity | ≥97% | scbt.comrosescientific.comsigmaaldrich.comscbt.comscbt.com |

Role of Stereogenic Centers in Chiral Induction

Cinchona alkaloids, including dihydroquinine, possess multiple stereogenic centers. tut.ac.jpresearchgate.netdovepress.com In the case of dihydroquinine, key stereocenters are located at C3, C4, C8, and C9, as well as the nitrogen at position 1 (N1). tut.ac.jp The absolute configuration at C3 and C4 is consistent across natural Cinchona alkaloids, while configurations at N1, C8, and C9 can vary, leading to diastereomers. tut.ac.jp Dihydroquinine and dihydroquinidine (B8771983), for example, are pseudoenantiomeric pairs differing in stereochemistry at C8 and C9. tut.ac.jp

Catalytic Asymmetric Transformations Mediated by Dhq 2pyr

Sharpless Asymmetric Dihydroxylation (AD) Reactions

The Sharpless Asymmetric Dihydroxylation (AD) reaction is a powerful method for converting prochiral alkenes into vicinal chiral diols enantioselectively, typically catalyzed by osmium tetroxide (OsO₄) in the presence of a chiral ligand wasteless.bioamericanelements.comfishersci.fiwikipedia.orgnih.govthieme-connect.deudel.eduthieme-connect.de. (DHQ)2Pyr is one of the key chiral ligands used in this transformation, often as part of a catalytic system that includes a co-oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆) and a base like potassium carbonate (K₂CO₃) in a solvent mixture, commonly tert-butyl alcohol and water thieme-connect.dethieme-connect.declockss.orgrug.nl. The ligand plays a dual role: it coordinates to the osmium catalyst to create a chiral environment and accelerates the hydrolysis of the intermediate osmate ester thieme-connect.de.

Optimization of Reaction Parameters in Osmium-Catalyzed Dihydroxylation

Optimization of the Sharpless AD reaction using this compound involves carefully controlling various parameters to achieve high yields and enantioselectivities. Typical reaction conditions involve catalytic amounts of an osmium source (e.g., K₂OsO₂(OH)₄ or OsO₄), the chiral ligand (this compound), a stoichiometric oxidant (e.g., K₃Fe(CN)₆), and a buffer (e.g., K₂CO₃) in a tert-butanol/water solvent system at low temperatures thieme-connect.dethieme-connect.declockss.orgrug.nl. The concentration of reactants, reaction temperature, and the ratio of the ligand to the osmium catalyst are crucial factors influencing the reaction efficiency and stereochemical outcome. The addition of additives like methanesulfonamide (B31651) can also impact the reaction rate and enantioselectivity, particularly for certain substrate classes udel.edurug.nl.

Substrate Scope and Enantioselectivity in AD Reactions

This compound, as a chiral ligand in the Sharpless AD reaction, has been applied to a variety of alkene substrates, demonstrating varying degrees of enantioselectivity depending on the substrate structure. The mnemonic device developed for the Sharpless AD reaction helps predict the stereochemical outcome based on the substitution pattern of the alkene and the specific cinchona alkaloid-derived ligand used thieme-connect.dethieme-connect.deacs.org. This compound, being derived from dihydroquinine, typically directs the dihydroxylation to one face of the alkene, complementary to the enantiomer obtained with ligands derived from dihydroquinidine (B8771983), such as (DHQD)2Pyr or (DHQD)2PHAL thieme-connect.dethieme-connect.deacs.org.

Dihydroxylation of Terminal Alkenes

For terminal alkenes, the Sharpless AD reaction using this compound can provide access to chiral vicinal diols. While other ligands, such as those with an anthraquinone (B42736) spacer ((DHQ)2AQN), might offer superior results for certain terminal alkenes with allylic functionalization, this compound has been successfully employed in the dihydroxylation of various terminal olefin substrates thieme-connect.deyork.ac.uk. Studies have shown that the choice of ligand significantly impacts the enantiomeric excess obtained for terminal alkenes york.ac.uk.

Enantioselective Dihydroxylation of cis-Enynes

The application of this compound in the enantioselective dihydroxylation of cis-enynes allows for the introduction of chirality into molecules containing both a double and a triple bond. This transformation can lead to the formation of chiral diols with adjacent alkyne functionalities, which are valuable intermediates in organic synthesis. Research in this area focuses on optimizing conditions to achieve high enantioselectivity while preserving the alkyne moiety.

Asymmetric Dihydroxylation of Allylic Alcohol Derivatives

The asymmetric dihydroxylation of allylic alcohol derivatives using this compound presents a method for synthesizing chiral triols or their protected forms. While kinetic resolution of allylic alcohols via SAD has historically been challenging, modified approaches using specific derivatives, such as 4-methoxybenzoyl derivatives, in conjunction with tailored catalysts have shown effectiveness researchgate.net. This compound has been explored in the dihydroxylation of allylic alcohol derivatives, contributing to the synthesis of complex chiral molecules. For instance, it has been used in the synthesis of 2-substituted pyrrolidines starting from 4-pentenylphthalimide via AD followed by aminocyclization clockss.org.

Kinetic Resolution of Planar Chiral Ferrocenes via AD

This compound has been applied in the kinetic resolution of planar chiral ferrocenes through the Sharpless AD reaction. This approach allows for the separation of racemic mixtures of ferrocene (B1249389) derivatives based on the differential reaction rates of the enantiomers with the chiral catalyst system. Studies on 2-substituted 1-ethenylferrocenes have shown that the enantioselectivity factor (krel) varies depending on the ligand used, with this compound providing krel values typically ranging from 5 to 27 in these resolutions acs.orgresearchgate.netresearchgate.netresearchgate.net. The stereochemical outcome in these reactions can often be predicted using the AD mnemonic device, considering the planar chirality of the ferrocene unit acs.orgresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11083476 |

| Dihydroquinidine | 6432105 |

| Phthalazine (B143731) | 9207 |

| Osmium tetroxide | 30318 |

Interactive Data Tables

Based on the information found, here are some potential data points that could be presented in interactive tables.

| Substrate (Terminal Alkene) | Ligand | % Yield | % ee |

| Example Alkene 1 | This compound | [Data] | [Data] |

| Example Alkene 2 | This compound | [Data] | [Data] |

Table 2: Kinetic Resolution of Planar Chiral Ferrocenes using this compound in AD (Based on search result acs.orgresearchgate.netresearchgate.netresearchgate.net)

| Substrate (Racemic 2-substituted 1-ethenylferrocene) | Ligand | krel (Enantioselectivity Factor) |

| 2-substituted 1-ethenylferrocene 1a–d series | This compound | 5 - 27 |

These tables would ideally be interactive, allowing users to sort or filter the data if implemented in a suitable format. However, generating truly interactive tables is beyond the scope of this text-based response. The data provided are representative based on the search results.

Asymmetric Halogenation and Halocyclization Reactions

This compound and its pseudoenantiomer (DHQD)2Pyr are utilized as organocatalysts in asymmetric halogenation and halocyclization reactions, frequently in combination with a halogen source and sometimes an additive. A notable feature is that this compound and (DHQD)2Pyr often induce inverse stereochemistry in the products. However, in some instances, the use of this compound has been reported to result in lower yields and enantioselectivities compared to (DHQD)2Pyr in halogenation/semipinacol rearrangement sequences.

Enantioselective Fluorination/Semipinacol Rearrangements

This compound catalyzes the enantioselective fluorination/semipinacol rearrangement of allylic alcohols, providing access to chiral α-oxaquaternary β-fluoro-ketones. This transformation can be effectively carried out using N-fluorobenzenesulfonimide (NSFI) as the electrophilic fluorine source. Studies have shown that using this compound as the catalyst (10-20 mol%) with NSFI at lower temperatures (-10°C) can effect this rearrangement, yielding chiral α-oxaquaternary β-fluoro-ketones with enantioselectivities ranging from 36% to 90% ee and isolated yields between 29% and 73%. This represents an important example of organocatalytic enantioselective fluorination/semipinacol rearrangement. The use of this compound leads to the inverse stereochemistry (αR, βR) of the products compared to catalysis with (DHQD)2PYR, while maintaining good enantiomeric excess values, albeit sometimes with slightly lower yields.

Asymmetric Chlorination/Semipinacol Rearrangements

Asymmetric chlorination/semipinacol rearrangement of allylic alcohols can also be mediated by this compound. Utilizing 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the Cl+ agent in an acidic medium, this reaction can generate α-oxaquaternary β-chloro-ketones. While good to high enantioselectivities (74-99% ee) have been achieved in this transformation, the use of this compound generally results in lower yields (40-76%) and enantioselectivities compared to (DHQD)2PYR. The reaction rate can be significantly increased by incorporating an acidic additive such as N-Boc-L-phenylglycine (NBLP).

Asymmetric Bromination/Semipinacol Rearrangements

The asymmetric bromination/semipinacol rearrangement of allylic alcohols is another important transformation catalyzed by this compound. Employing brominating reagents such as N-bromoacetamide (MeCONHBr) or N-bromoacetamide (NBAc), this reaction allows for the synthesis of chiral α-quaternary-β-bromo-ketones. High enantioselectivities (91-99% ee) and yields (48-95%) have been reported using (DHQD)2PYR. When this compound is used, the absolute configuration of the newly formed stereogenic center is reversed, and slightly lower enantioselectivities (81-98% ee) and yields (31-91%) are typically observed.

Table 1 summarizes representative results for asymmetric halogenation/semipinacol rearrangements catalyzed by this compound and (DHQD)2Pyr.

| Reaction Type | Catalyst | Halogen Source | Substrate Class | Enantioselectivity (ee %) | Yield (%) | Stereochemistry | Ref. |

| Fluorination | This compound | NSFI | Allylic alcohols | 36-90 | 29-73 | αR, βR | |

| Fluorination | (DHQD)2Pyr | NSFI | Allylic alcohols | Good ee values | A little lower | αS, βS | |

| Chlorination | This compound | DCDMH | Allylic alcohols | Lower than (DHQD)2Pyr | Lower than (DHQD)2Pyr | Not specified | |

| Chlorination | (DHQD)2Pyr | DCDMH | Allylic alcohols | 74-99 | 40-76 | Not specified | |

| Bromination | This compound | MeCONHBr | Allylic alcohols | 81-98 | 31-91 | Inverse of (DHQD)2Pyr | |

| Bromination | (DHQD)2Pyr | MeCONHBr | Allylic alcohols | 91-99 | 48-95 | Not specified |

Regioselective Organocatalyzed Asymmetric Bromolactonization

This compound has been investigated as an organocatalyst for the asymmetric bromolactonization of aryl acrylate-type carboxylic acids using N-bromosuccinimide (NBS) as the bromine source. In studies evaluating various catalysts for the bromolactonization of a specific aryl acrylate-type carboxylic acid, the use of dimeric catalysts including this compound did not lead to improved enantioselectivity compared to monomeric cinchona alkaloid catalysts. Under the tested conditions, this compound provided the desired bromolactone products in good yields but with low enantiomeric excesses, typically ranging from 5% to 21% ee. The regioselectivity of the bromolactonization (favoring the 5-exo product) was found to be influenced by the presence of an electron-withdrawing ester group in the substrate structure.

Asymmetric Addition Reactions

This compound serves as a chiral organocatalyst in various asymmetric addition reactions, including Michael additions. nih.govchem960.com

Enantioselective Conjugate Addition to Alkynones

Research has explored the catalytic enantioselective conjugate addition of β-dicarbonyl compounds to alkynones. However, the first reported examples of this transformation utilizing cinchona alkaloid-derived catalysts specifically employed (DHQ)2PHAL, not this compound. Studies have shown that (DHQ)2PHAL can effectively catalyze the Michael addition of 1,3-diketones to alkynones, yielding products with high enantio- and diastereoselectivity. While this compound is known to catalyze various Michael additions, the available information does not specifically detail its application in the enantioselective conjugate addition to alkynones. nih.gov

Regio-, Diastereo-, and Enantioselective Addition of Pyrazolones to Isatin-Derived Nitroalkenes (Nucleophilic Vinylic Substitution)

This compound catalyzes the regio-, diastereo-, and enantioselective addition of 4-substituted pyrazolones to isatin-derived nitroalkenes. researchgate.netresearcher.liferesearchgate.netacs.org This reaction proceeds via a Nucleophilic Vinylic Substitution (SNV) mechanism, where the nitroalkene acts as an alkenylating agent. researchgate.netresearcher.lifeacs.org The process yields chiral alkenylpyrazolone adducts featuring a tetrasubstituted stereocenter bearing an oxindole (B195798) moiety. researchgate.netacs.org

The use of this compound as an organocatalyst in this transformation has been shown to provide good to excellent yields and high levels of regio- and diastereoselectivity. researchgate.netresearchgate.netacs.org Moderate enantioselectivity has been observed, with reported values up to 78% ee. researchgate.netacs.org The reaction also exhibits excellent regioselectivity and diastereoselectivity, with E/Z ratios greater than 20:1 and high diastereomeric ratios (dr). researchgate.netacs.org

Data from representative examples of this reaction are presented below:

| Pyrazolone (B3327878) Substrate | Nitroalkene Substrate | Yield (%) | E/Z Ratio | dr | ee (%) |

| 4-substituted pyrazolone | Isatin-derived nitroalkene | Up to 98 | > 20:1 | Excellent | Up to 78 |

The quinuclidine (B89598) moiety of the this compound catalyst is believed to play a role as a base, facilitating a fast 1,2-cis-elimination after the initial nucleophilic addition. researchgate.net This leads to the preferential formation of the E-alkenyl product. researchgate.net

Organocatalytic Asymmetric Michael Additions

This compound has been investigated as a catalyst in organocatalytic asymmetric Michael addition reactions. One reported application involves the Michael addition between malononitrile (B47326) derivatives and enamines, leading to the synthesis of fully substituted 1,4-dihydropyridines. researchgate.net In this specific transformation, this compound demonstrated the highest enantioselectivity among tested bis-cinchona alkaloid catalysts, achieving up to 80% ee. researchgate.net

Data from this Michael addition reaction is summarized below:

| Nucleophile (Malononitrile derivative) | Electrophile (Enamine) | Product (1,4-DHP) | ee (%) |

| Malononitrile derivative | Enamine | 1,4-Dihydropyridine (B1200194) | Up to 80 |

The catalyst activates the Michael addition, contributing to the formation of the chiral 1,4-dihydropyridine products with moderate enantioselectivity. researchgate.net

Asymmetric Rearrangement Reactions

Information specifically detailing the catalytic activity of this compound in asymmetric rearrangement reactions, including Asymmetric Chelated Claisen Rearrangements and Asymmetric α-Ketol Rearrangements as defined in the outline, was not found in the consulted literature. While cinchona alkaloids have been explored in some rearrangement processes, the direct application and effectiveness of this compound in the specific transformations listed in subsections 3.4.1 and 3.4.2 were not identified.

Asymmetric Chelated Claisen Rearrangements

Information regarding the catalysis of asymmetric chelated Claisen rearrangements specifically by this compound was not available in the consulted sources.

Asymmetric α-Ketol Rearrangements

Information regarding the catalysis of asymmetric α-ketol rearrangements specifically by this compound was not available in the consulted sources.

Asymmetric Amination Reactions

Information specifically detailing the catalytic activity of this compound in asymmetric amination reactions, including Metal-Free Allylic Amination with Diimides as defined in the outline, was not found in the consulted literature.

Metal-Free Allylic Amination with Diimides

Information regarding the metal-free allylic amination with diimides specifically catalyzed by this compound was not available in the consulted sources.

Asymmetric Cycloaddition Reactions

Lewis Acid/Base Catalyzed [2+2]-Cycloaddition of Sulfenes and Aldehydes

This compound has been utilized as a chiral nucleophilic tertiary amine catalyst in the Lewis acid/base catalyzed [2+2]-cycloaddition of sulfenes and aldehydes. This transformation provides a versatile entry to chiral sulfonyl and sulfinyl derivatives, specifically enabling the catalytic asymmetric synthesis of β-sultones. blogspot.comidrblab.netwikipedia.orgfishersci.at Sulfene (B1252967), an extremely reactive intermediate, typically acts as an electrophile. wikipedia.org However, in the presence of a chiral tertiary amine like this compound, its reactivity can be altered through the formation of a nucleophilic zwitterionic sulfene-amine adduct. blogspot.comidrblab.netwikipedia.orgfishersci.at Achieving high enantioselectivity and reactivity in this [2+2]-cycloaddition is significantly dependent on the cooperative catalytic action between the chiral organocatalyst (this compound) and a Lewis acid, such as Bi(OTf)₃ or In(OTf)₃. blogspot.comidrblab.netwikipedia.orgfishersci.at This method allows access to products with either two vicinal stereocenters or a single stereocenter. blogspot.comwikipedia.org

Atropselective Synthesis

Enantioselective Synthesis of Atropisomeric Anilides

This compound has been employed as an organocatalyst in the atropselective synthesis of axially chiral anilides. uni.lufishersci.ca This approach involves asymmetric allylic alkylation reactions, utilizing achiral Morita–Baylis–Hillman carbonates. uni.lufishersci.ca The use of this compound in this context has been shown to afford atropisomeric anilides in high yields and with high levels of enantioselectivity, often demonstrating a strong preference for the cis-amide isomer. uni.lu Detailed mechanistic investigations, including DFT calculations and linear free-energy relationship analysis, have been conducted to understand the origins of selectivity in this transformation. uni.lu

Synthesis of Chiral Heterocyclic Scaffolds

This compound is also instrumental in the asymmetric synthesis of various chiral heterocyclic compounds.

Enantioselective Synthesis of Chiral Pyrazolones Bearing Quaternary Stereocenters

This compound has demonstrated efficacy as a catalyst in the enantioselective synthesis of chiral pyrazolones featuring quaternary stereocenters at the 4-position. nih.govresearchgate.net This is achieved through the regio-, diastereo-, and enantioselective addition of 4-substituted pyrazolones to isatin-derived nitroalkenes. nih.govresearchgate.netresearchgate.net This catalytic process provides access to a variety of chiral alkenylpyrazolone adducts containing a tetrasubstituted stereocenter adjacent to an oxindole moiety, typically resulting in excellent yields and high levels of enantioselectivity. nih.govresearchgate.netresearchgate.net The construction of quaternary carbon centers, particularly in pyrazolone frameworks, is a significant challenge in synthesis, and organocatalytic methods like this offer a valuable route. researchgate.net

Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives

The asymmetric organocatalytic synthesis of substituted chiral 1,4-dihydropyridine derivatives can be catalyzed by bis-cinchona alkaloids, including this compound. americanelements.comasymmetricorganocatalysis.comnih.gov This transformation often involves the Michael addition reaction between malononitrile derivatives and enamines. americanelements.comnih.govcsic.es While other cinchona alkaloid catalysts have also been explored for this reaction, this compound has shown the ability to activate this Michael addition, leading to highly substituted 1,4-dihydropyridines with good results in many cases. americanelements.comnih.govcsic.es Reported enantioselectivities with this compound in this synthesis have reached up to 82%, with yields ranging from moderate to very good (up to 99%). csic.es Although other catalysts like β-isocupreidine have shown promising enantioselectivity in related 1,4-dihydropyridine syntheses, this compound remains a relevant catalyst in exploring asymmetric routes to these biologically interesting scaffolds. mdpi.comnih.gov

Mechanistic Elucidation of Dhq 2pyr Catalysis

Role of the Chiral Ligand in Transition State Assembly and Stabilization

The primary role of (DHQ)2Pyr as a chiral ligand is to assemble the reactants in a specific orientation and stabilize the transition state leading to one enantiomeric product over the other. evitachem.com As a bis-cinchona alkaloid derivative, this compound possesses multiple functional groups, including tertiary amines and aromatic rings, which can engage in various interactions with the substrate and metal center (if present). These interactions, such as hydrogen bonding, π-π stacking, and steric interactions, are crucial for defining the chiral pocket where the reaction occurs. york.ac.ukresearchgate.netacs.orgacs.orgmdpi.com

Proposed Catalytic Cycles for Specific Asymmetric Transformations

This compound participates in various asymmetric transformations, often through distinct catalytic cycles depending on the reaction type and co-catalyst employed.

Osmium-Alkoxide Intermediate Formation in Asymmetric Dihydroxylation

In the widely studied Sharpless asymmetric dihydroxylation (AD) of alkenes, this compound is a key component of the AD-mix-α mixture, typically used with a catalytic amount of an osmium source (e.g., OsO4 or K2OsO2(OH)4), a stoichiometric oxidant (e.g., K3Fe(CN)6), and a buffer (e.g., K2CO3). harvard.edunih.govbuchler-gmbh.com The mechanism involves the formation of a chiral osmium-ligand complex, which is the catalytically active species. evitachem.comwikipedia.orgorganic-chemistry.org

The proposed catalytic cycle begins with the coordination of the alkene substrate to the chiral osmium(VIII)-ligand complex, often through a [3+2] cycloaddition, although a [2+2] addition followed by rearrangement has also been considered. harvard.eduwikipedia.orgorganic-chemistry.org This step leads to the formation of a cyclic osmium(VI) glycolate (B3277807) intermediate, which can be viewed as an osmium-alkoxide species. evitachem.comwikipedia.org

Hydrolysis of this osmium(VI) intermediate liberates the vicinal diol product and a reduced osmium species. evitachem.comwikipedia.orgorganic-chemistry.org The stoichiometric oxidant, such as potassium ferricyanide (B76249), then reoxidizes the reduced osmium back to the osmium(VIII) oxidation state, regenerating the active catalytic species and completing the cycle. harvard.eduwikipedia.orgorganic-chemistry.org The chiral ligand this compound plays a crucial role in both accelerating the initial cycloaddition step and facilitating the hydrolysis of the osmium intermediate. organic-chemistry.orgthieme-connect.de

A simplified representation of the key steps involving the osmium-alkoxide intermediate in AD catalysis:

| Step | Description | Key Intermediate |

| 1. Complex Formation | Osmium source coordinates with chiral ligand this compound. | Chiral Os(VIII)-Ligand Complex |

| 2. Alkene Coordination/Cycloaddition | Alkene approaches and reacts with the Os(VIII)-Ligand complex. | Cyclic Os(VI) Glycolate (Osmium-Alkoxide) |

| 3. Hydrolysis | Water cleaves the Os-O bonds in the glycolate, releasing the diol. | Diol product, Reduced Osmium Species |

| 4. Reoxidation | Stoichiometric oxidant regenerates Os(VIII). | Regenerated Os(VIII)-Ligand Complex |

Zwitterionic Sulfene-Amine Adduct Formation in Cycloadditions

This compound has also been utilized as an organocatalyst in asymmetric cycloaddition reactions, particularly those involving sulfenes. In these transformations, the mechanism often involves the formation of a zwitterionic sulfene-amine adduct. jku.atresearchgate.netprinceton.eduunime.itchimia.ch

Sulfenes, typically generated in situ from sulfonyl chlorides and a base, are highly reactive electrophilic species. researchgate.netunime.it The tertiary amine moiety of the this compound catalyst can act as a nucleophile, attacking the sulfene (B1252967) to form a zwitterionic intermediate where the sulfonyl group carries a negative charge and the nitrogen atom is positively charged. researchgate.netprinceton.eduunime.itchimia.ch

This zwitterionic sulfene-amine adduct then reacts with an electrophilic coupling partner, such as an aldehyde, in a cycloaddition fashion. jku.atresearchgate.netprinceton.eduunime.itchimia.ch The chiral environment provided by the this compound catalyst surrounding the zwitterionic intermediate and the electrophile directs the stereochemical outcome of the subsequent bond formation, leading to enantiomerically enriched cyclic products like β-sultones. researchgate.netunime.it The reactivity of the sulfene is effectively reversed from electrophilic to nucleophilic upon formation of the zwitterionic adduct with the chiral amine catalyst. researchgate.netunime.it

Proposed intermediate formation in sulfene cycloadditions:

| Step | Description | Key Intermediate |

| 1. Sulfene Generation | Sulfonyl chloride reacts with base to form sulfene. | Sulfene |

| 2. Adduct Formation | This compound amine attacks sulfene. | Zwitterionic Sulfene-Amine Adduct |

| 3. Cycloaddition | Adduct reacts with electrophile (e.g., aldehyde) in cycloaddition. | Cyclic Product |

Nucleophilic Activation in Asymmetric Additions

In various asymmetric addition reactions, this compound can function as an organocatalyst by activating a substrate through nucleophilic interaction, often leveraging its basic quinuclidine (B89598) nitrogen. This activation can involve deprotonation or the formation of a reactive intermediate that subsequently undergoes nucleophilic addition to an electrophilic partner. beilstein-journals.orgsemanticscholar.org

For instance, in certain Michael addition reactions or allylic alkylations, the quinuclidine nitrogen can abstract a proton, generating a nucleophilic enolate or dienolate species from the substrate. beilstein-journals.orgsemanticscholar.org The chiral environment of the catalyst then influences the approach of this activated nucleophile to the electrophilic reaction partner, controlling the stereochemistry of the newly formed stereocenter. beilstein-journals.orgsemanticscholar.org

Alternatively, the catalyst might activate an electrophile by forming a transient covalent adduct, rendering another reactant more nucleophilic towards it. The specific mode of nucleophilic activation depends heavily on the reaction type and the nature of the substrates involved. Regardless of the specific pathway, the chiral structure of this compound is essential for inducing asymmetry in the addition product.

Example of nucleophilic activation by this compound acting as a base:

| Step | Description | Activated Species (Example) |

| 1. Substrate Activation | This compound (as base) deprotonates substrate. | Enolate or Dienolate |

| 2. Nucleophilic Addition | Activated substrate adds to electrophile under chiral control of the catalyst. | Addition Product |

Analysis of Ligand-Substrate Interactions and Chiral Recognition

Chiral recognition in this compound catalysis arises from specific non-covalent interactions between the ligand and the substrate in the transition state. These interactions orient the substrate in a defined manner within the chiral pocket created by the ligand, leading to preferential formation of one enantiomer. york.ac.ukresearchgate.netacs.orgacs.orgmdpi.com

Key interactions contributing to chiral recognition include:

Hydrogen Bonding: The hydroxyl groups and nitrogen atoms in the dihydroquinidine (B8771983) units can form hydrogen bonds with appropriate functional groups on the substrate. acs.orgmdpi.com

π-π Interactions: The aromatic rings of the quinoline (B57606) moieties and the phthalazine (B143731) linker can engage in π-π stacking or edge-to-face interactions with aromatic or π systems in the substrate. york.ac.ukresearchgate.netacs.org These interactions are particularly important for stabilizing transition states involving aromatic or olefinic substrates. york.ac.uk

Steric Interactions: The bulky nature of the dihydroquinidine units and the phthalazine linker creates steric barriers that disfavor the approach of the substrate from certain directions, forcing it into an orientation that favors the desired stereochemical outcome. thieme-connect.com

Lone Pair-π Interactions: In some cases, interactions between lone pairs on heteroatoms of the ligand (e.g., oxygen or nitrogen) and the π system of the substrate can contribute to transition state stabilization and chiral recognition. researchgate.net

The interplay of these forces in the transition state determines the enantioselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these interactions and rationalize the observed stereoselectivity by comparing the energies of competing diastereomeric transition states. researchgate.net

Influence of Co-catalysts and Additives on Reaction Pathways

The catalytic activity and selectivity of this compound-catalyzed reactions can be significantly influenced by the presence of co-catalysts and additives. These additional components can affect various aspects of the reaction, including reaction rate, enantioselectivity, and even the dominant reaction pathway.

In asymmetric dihydroxylation, co-catalysts like potassium ferricyanide (stoichiometric oxidant) and potassium carbonate (buffer) are essential for the catalytic cycle. Potassium ferricyanide regenerates the active osmium(VIII) species, while potassium carbonate helps maintain an optimal pH for the reaction, which proceeds more rapidly under slightly basic conditions. harvard.edunih.govwikipedia.orgorganic-chemistry.org Additives like methanesulfonamide (B31651) can accelerate the hydrolysis step of the osmium intermediate, improving the efficiency of the catalytic cycle, especially for less reactive substrates. wikipedia.orgorganic-chemistry.org

In organocatalytic transformations, the addition of Lewis acids (e.g., In(OTf)3, Sc(OTf)3, Bi(OTf)3) as co-catalysts can be crucial for achieving high reactivity and enantioselectivity. jku.atresearchgate.netunime.itchimia.ch Lewis acids can activate the electrophilic reaction partner by coordinating to it, making it more susceptible to nucleophilic attack by the activated substrate or a zwitterionic intermediate formed by the this compound catalyst. researchgate.netchimia.ch This cooperative catalysis, involving both the chiral organocatalyst and a Lewis acid, can lead to enhanced reaction rates and improved stereocontrol compared to using the organocatalyst alone. researchgate.net

The choice and amount of base used to generate nucleophiles or sulfenes can also impact the reaction outcome. The base strength and its compatibility with the solvent and catalyst are important factors. rsc.org Solvents also play a critical role, influencing the solubility of reactants and catalysts, the nature of intermediates (e.g., ion-pairing effects), and the transition state structure. rsc.org

The precise combination of this compound with appropriate co-catalysts and additives is often determined through careful optimization studies to achieve the desired balance of reactivity, yield, and enantioselectivity for a specific transformation.

Computational and Theoretical Studies of Dhq 2pyr Catalytic Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Selectivity Prediction

Density Functional Theory (DFT) calculations are a powerful tool for investigating the reaction mechanisms and predicting the stereochemical outcomes of catalytic transformations involving (DHQ)2Pyr. These calculations can help elucidate the lowest-energy pathways, identify key transition states, and understand the non-covalent interactions that govern chiral induction.

DFT studies have been employed to investigate the mechanism of various reactions catalyzed by this compound. For instance, DFT calculations have been used to explore competing pathways in nickel-catalyzed cross-electrophile coupling reactions where this compound acts as a catalyst. acs.org These studies can help determine the initial site of catalyst engagement with the substrate and evaluate the energetics of different reaction steps, such as oxidative addition. acs.org By comparing the calculated free energies of various transition states, researchers can gain insights into the turnover-limiting and selectivity-determining steps of the catalytic cycle. acs.org

Furthermore, DFT calculations can be used to understand the stereochemical outcome of a reaction. By modeling the relevant transition structures leading to different stereoisomers, DFT can help rationalize observed diastereoselectivities and enantioselectivities. acs.org In some cases, DFT has been used to investigate the stereo-determining step and possible transition states in reactions catalyzed by this compound. unibo.it

DFT calculations can also provide insights into the interactions between the catalyst and the substrates or intermediates. For example, DFT has confirmed that certain catalysts can deprotonate a substrate and bind it through hydrogen bonding interactions with specific functional groups. psu.edu While this specific example refers to a different catalyst, the principle applies to how DFT can be used to understand the binding and activation of substrates by this compound through non-covalent interactions.

Spectroscopic Investigations (e.g., X-ray Crystallography, NMR) for Structural Elucidation of Catalyst-Substrate Complexes

Spectroscopic techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable experimental methods for determining the structures of catalysts, substrates, and catalyst-substrate or catalyst-intermediate complexes in this compound catalyzed reactions. These structural insights are crucial for validating computational models and understanding the basis of stereocontrol.

X-ray crystallography can provide definitive three-dimensional structures of crystalline compounds, including this compound itself and, importantly, co-crystals of the catalyst with substrates or intermediates. While direct X-ray structures of this compound-substrate complexes were not explicitly detailed in the search results, X-ray crystallography has been used to determine the absolute configuration of products obtained using related cinchona alkaloid catalysts or in reactions where this compound was employed. acs.orggla.ac.uk This technique is vital for confirming the stereochemical outcomes predicted by computational studies.

NMR spectroscopy is another powerful tool for structural elucidation in solution. NMR can provide information about the connectivity, stereochemistry, and conformation of molecules. It can be used to characterize this compound and to study its interactions with substrates in solution, potentially revealing the formation of catalyst-substrate complexes and providing information about their dynamics and structure. wiley-vch.de Changes in chemical shifts and coupling constants upon substrate binding can indicate the proximity and orientation of the substrate relative to the chiral catalyst, offering valuable data for building and refining computational models of transition states.

Combined spectroscopic and computational studies offer a more complete picture of the catalytic process. Spectroscopic data can be used to validate the geometries and interactions predicted by DFT calculations, leading to more reliable mechanistic proposals and selectivity predictions.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Validation

Kinetic Isotope Effect (KIE) studies are experimental techniques used to probe the rate-determining step of a reaction and gain insights into the transition state structure. By comparing the reaction rates of a substrate and its isotopically labeled analogue, researchers can determine if bonds to the isotopically labeled atom are being broken or formed in the rate-determining step.

While specific KIE studies directly on this compound catalyzed reactions were not prominently detailed in the provided search results, KIE analysis is a standard method in mechanistic organic chemistry and has been applied to organocatalytic reactions to ascertain proposed mechanisms. researchgate.net For instance, KIE and Hammett analysis have been utilized to determine the rate-determining step and provide evidence for specific mechanisms, such as 1,3-dipolar cycloaddition reactions involving ylide intermediates. researchgate.net Given that this compound is used in reactions proposed to proceed via ammonium (B1175870) ylide intermediates, KIE studies could be a valuable tool to validate such mechanistic hypotheses in the context of this compound catalysis. researchgate.net

Stereochemical Control and Enantioselectivity in Dhq 2pyr Catalyzed Reactions

Origins of Enantioselection: Steric and Electronic Factors

The enantioselectivity of reactions catalyzed by (DHQ)2Pyr originates from the unique three-dimensional architecture of the catalyst-substrate complex. The two dihydroquinine units, held in a specific orientation by the pyrimidine (B1678525) linker, form a chiral binding pocket or cleft. nih.gov The substrate is guided into this pocket, and its orientation is restricted, favoring the approach of a reagent from one face of the molecule over the other. This facial selectivity is the basis of the asymmetric induction.

Steric Factors: The bulk of the quinoline (B57606) rings and the quinuclidine (B89598) cages of the DHQ units create significant steric hindrance. dovepress.com This steric environment dictates how the substrate can fit into the active site. For instance, in the asymmetric dihydroxylation of olefins, the substrate orients itself to minimize steric clashes with the ligand framework, thereby exposing one of its two prochiral faces to the osmium tetroxide reagent. The C2-symmetric nature of the ligand is crucial in creating a well-defined and predictable chiral space.

Electronic Factors: Electronic interactions also play a critical role in the stabilization of the transition state and in enantiodifferentiation. The quinoline ring system can engage in π-π stacking interactions with aromatic or other unsaturated substituents on the substrate. wikipedia.org These attractive, non-covalent interactions help to lock the substrate into a specific conformation within the chiral pocket. The nitrogen atoms within the quinuclidine and quinoline moieties, as well as the ether linkages to the pyrimidine core, contribute to a specific electronic environment that influences the reactivity and stability of the catalytic species. The interplay between the electron-donating and electron-withdrawing characteristics of the ligand and substrate is fundamental to achieving high enantioselectivity. nih.govnih.gov The ability of the catalyst's functional groups, such as the quinuclidine nitrogen, to act as hydrogen bond acceptors or Lewis bases is also key to substrate activation and orientation. wiley-vch.de

Mnemonic Devices for Predicting Stereochemical Outcomes in this compound and Related Systems

One of the most significant practical advantages of using this compound and its pseudo-enantiomer (DHQD)2Pyr in asymmetric dihydroxylation is the ability to reliably predict the absolute stereochemistry of the resulting diol product. A well-established mnemonic device, developed for the Sharpless asymmetric dihydroxylation, is directly applicable. harvard.eduyoutube.com

This model visualizes the olefin substrate within a quadrant diagram defined by the chiral ligand. The substituents on the double bond are classified by their relative steric bulk: large (L), medium (M), and small (S).

For this compound (related to AD-mix-α): This ligand preferentially delivers the hydroxyl groups to the bottom or α-face of the olefin when it is oriented with its most sterically demanding substituents positioned to avoid clashes with the ligand. To apply the mnemonic, the olefin is drawn with the largest substituent in the bottom-left quadrant and the medium substituent in the bottom-right. The dihydroxylation then occurs from the bottom face.

For (DHQD)2Pyr (related to AD-mix-β): This ligand, being the pseudo-enantiomer, delivers the hydroxyl groups to the top or β-face of the olefin. The mnemonic is applied by placing the largest substituent in the top-left quadrant and the medium substituent in the top-right, leading to hydroxylation from the top face.

This predictive power is a cornerstone of the utility of these catalysts, allowing chemists to select the appropriate ligand to obtain a desired enantiomer of the product with a high degree of confidence. wikipedia.org

Factors Influencing Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The enantiomeric excess (ee) and diastereomeric ratio (dr) in reactions catalyzed by this compound are highly sensitive to several factors:

Substrate Structure: The nature of the substrate is paramount. Generally, in asymmetric dihydroxylation, more electron-rich double bonds react faster. wikipedia.org The steric and electronic properties of the substituents around the reacting center significantly influence the "fit" within the catalyst's chiral pocket. Substrates with large, flat aromatic groups that can participate in π-stacking often yield very high ee values.

Chiral Ligand: The choice between this compound and its pseudo-enantiomer (DHQD)2Pyr is the primary determinant of which enantiomer of the product is formed. The structure of the linker connecting the two alkaloid units also has a profound impact on the enantioselectivity.

Reaction Temperature: Lowering the reaction temperature generally increases enantioselectivity by reducing the thermal energy of the system, which can lead to less selective, higher-energy reaction pathways. This allows the more stable, diastereomeric transition state, which leads to the major enantiomer, to be favored more significantly.

Solvent: The solvent system can influence the conformation of the catalyst and the stability of the transition state. In asymmetric dihydroxylation, a common solvent system is a t-BuOH/H2O mixture, which has been optimized for high enantioselectivity. harvard.edu

Catalyst Loading and Substrate Concentration: In some catalytic cycles, such as the Sharpless dihydroxylation, high substrate concentrations can lead to a background, non-enantioselective reaction pathway, thereby reducing the observed ee.

An example of this compound's application outside of dihydroxylation is in the asymmetric sulfa-Michael addition. In the reaction of 2-mercaptobenzoxazole (B50546) to 3-crotonoyl-2-oxazolidinone, the this compound-catalyzed process yields the product with high stereoselectivity, demonstrating the versatility of the catalyst.

| Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Catalyst | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 2-Mercaptobenzoxazole | 3-Crotonoyl-2-oxazolidinone | This compound | 98 | >99:1 | 96 |

Comparative Analysis with Pseudo-Enantiomeric Ligands and Other Cinchona Alkaloid Derivatives

The effectiveness of this compound as a chiral ligand is best understood by comparing it with its pseudo-enantiomer, (DHQD)2Pyr, and with other ligands featuring different linkers, such as phthalazine (B143731) (PHAL) and anthraquinone (B42736) (AQN). While the DHQ and DHQD cores are diastereomers, not true enantiomers, they function as "pseudo-enantiomers" in catalysis, delivering opposite product enantiomers. nih.gov

Often, one pseudo-enantiomeric catalyst provides superior reactivity and selectivity compared to the other. nih.gov Research into the kinetic resolution of planar chiral 2-substituted 1-vinylferrocenes via asymmetric dihydroxylation highlighted this disparity. The study found that the enantioselectivity factor was significantly higher for the (DHQD)2PYR ligand (krel = 20 to 62) compared to the this compound ligand (krel = 5 to 27). researchgate.net

A direct comparison of these ligands in the asymmetric dihydroxylation of methyl 3,5-dinitrocinnamate demonstrates the subtle but crucial role of the linker. While all DHQ-based ligands produce the (2R, 3S)-diol and all DHQD-based ligands produce the (2S, 3R)-diol, the enantiomeric excess varies, indicating that the linker modulates the precise geometry and electronic nature of the chiral pocket.

| Ligand | Product Configuration | ee (%) |

|---|---|---|

| This compound | (2R, 3S) | 91 |

| (DHQD)2PYR | (2S, 3R) | 97 |

| (DHQ)2PHAL | (2R, 3S) | 96 |

| (DHQD)2PHAL | (2S, 3R) | >99 |

| (DHQ)2AQN | (2R, 3S) | 97 |

| (DHQD)2AQN | (2S, 3R) | >99 |

From this data, it is evident that for this particular substrate, the PHAL and AQN linkers generally afford slightly higher enantioselectivities than the PYR linker. Furthermore, the DHQD versions of the ligands consistently outperform their DHQ counterparts, a common observation in cinchona alkaloid-catalyzed reactions. This highlights the intricate structure-activity relationship where the interplay between the alkaloid core and the linker unit is fine-tuned to achieve optimal stereochemical induction.

Strategic Applications of Dhq 2pyr in Complex Molecule Synthesis

Enantioselective Construction of Chiral Diol Moieties in Polyketide Synthesis

The Sharpless Asymmetric Dihydroxylation (SAD) reaction, catalyzed by osmium tetroxide in the presence of chiral ligands like (DHQ)2Pyr, is a powerful method for the enantioselective synthesis of vicinal diols from alkenes nih.govrsc.org. Chiral diol moieties are prevalent structural features in polyketide natural products, a diverse class of compounds with a wide range of biological activities. The ability to construct these diols with high enantiomeric excess is critical for the total synthesis of such complex molecules.

While AD-mix formulations commonly utilize (DHQ)2PHAL and (DHQD)2PHAL for achieving specific stereochemical outcomes in SAD, this compound has also been employed as a chiral ligand in this transformation to install chiral diol functionalities rsc.orgnih.govchem960.comresearchgate.net. The stereochemical outcome of the dihydroxylation is influenced by the specific chiral ligand used, allowing for the synthesis of diols with desired configurations.

In the context of polyketide synthesis, the SAD reaction mediated by cinchona alkaloid ligands, including the this compound scaffold, provides a reliable route to introduce multiple stereocenters in a controlled manner. For instance, strategies towards the synthesis of polyene-polyol macrolides, a subclass of polyketides, have involved the use of Sharpless asymmetric dihydroxylation to establish 1,3-diol subunits nih.gov. The total synthesis of complex polyketide natural products like spirastrellolide A methyl ester has explored the use of double Sharpless asymmetric dihydroxylation with ligands such as this compound to assemble key fragments containing multiple chiral diol centers chem960.com.

Asymmetric Introduction of Chiral Centers in Biologically Relevant Scaffolds

Beyond dihydroxylation, this compound acts as a chiral organocatalyst in various asymmetric reactions, enabling the introduction of chiral centers in diverse biologically relevant molecular scaffolds nih.gov. The control over stereochemistry is paramount in the synthesis of pharmaceuticals and other bioactive compounds, as different enantiomers can exhibit vastly different biological profiles.

This compound has been demonstrated to catalyze the enantioselective addition of 4-substituted pyrazolones to isatin-derived nitroalkenes. This reaction successfully provides chiral alkenylpyrazolone adducts featuring a tetrasubstituted stereocenter with high levels of enantio- and diastereoselectivity. Such transformations are valuable for accessing complex molecular architectures relevant to medicinal chemistry.

Furthermore, this compound has been investigated for its role in asymmetric fluorination reactions aimed at constructing chiral quaternary carbon centers. Chiral centers bearing fluorine atoms are increasingly important in drug discovery. Studies have shown that this compound, or its pseudoenantiomer (DHQD)2Pyr, can be effective organocatalysts for the enantioselective fluorodesilylation of substrates like allylsilanes and silyl (B83357) enol ethers, albeit with varying degrees of enantioselectivity depending on the substrate and specific ligand.

Total Synthesis of Natural Products Utilizing this compound-Mediated Transformations

The strategic application of this compound as a chiral catalyst has been instrumental in the total synthesis of several complex natural products. By enabling the stereocontrolled formation of key chiral centers, this compound-mediated reactions facilitate efficient and enantioselective routes to these challenging targets.

One notable example is the reported utility of this compound in the total synthesis of okadaic acid, a potent protein phosphatase inhibitor nih.gov. While specific details of the this compound-mediated step in this synthesis were not extensively detailed in the available snippets, its mention highlights the ligand's contribution to constructing the complex stereochemistry of this natural product.

More recently, this compound has been explicitly employed in the total synthesis of marine macrolides such as formosalides A and B researchgate.net and ieodomycin B nih.gov. In the synthesis of formosalides A and B, this compound was used as the ligand in a Sharpless asymmetric dihydroxylation reaction to install crucial diol functionalities with high yield and diastereoselectivity researchgate.net. Similarly, in the synthesis of ieodomycin B, this compound was explored as a ligand in the Sharpless asymmetric dihydroxylation of a key intermediate to obtain specific triol stereoisomers, demonstrating its role in controlling the stereochemical outcome of the dihydroxylation step nih.gov.

Incorporation of Chiral Elements in Macrolide Synthesis

Macrolides are a significant class of natural products characterized by a large macrocyclic lactone ring, often adorned with multiple chiral centers, particularly hydroxyl groups. The enantioselective introduction of these chiral hydroxyl groups is a critical challenge in macrolide synthesis. Sharpless asymmetric dihydroxylation, catalyzed by ligands like this compound, provides a direct and effective method for incorporating chiral diol units into macrolide precursors.

The total synthesis of complex macrolides, such as the formosalides, has successfully utilized this compound-mediated dihydroxylation to establish the required stereochemistry within the polyketide chain before macrocyclization researchgate.net. The ability to control the absolute and relative stereochemistry of these diol moieties is essential for synthesizing the biologically active enantiomer of the target macrolide.

Synthesis of Chiral Intermediates for Complex Natural Products

Beyond their direct incorporation into the final natural product structure, this compound-mediated transformations are valuable for the synthesis of chiral intermediates that are subsequently carried through to the final target molecule. The enantiomerically enriched building blocks obtained using this compound can significantly streamline the synthesis of complex natural products by setting key stereocenters early in the synthetic route.

Q & A

Q. What is the role of (DHQ)₂Pyr in asymmetric catalysis, and how is it experimentally validated?

(DHQ)₂Pyr, a cinchona alkaloid-derived ligand, facilitates enantioselective transformations by coordinating substrates and inducing stereochemical control. For example, in the epoxide-initiated bicyclization cascade, (DHQ)₂Pyr modulates diastereoselectivity, achieving a 6.3:1 ratio for anti/syn products under optimized conditions . Validation involves comparing catalytic outcomes (yield, ee) with control reactions (no ligand) and alternative catalysts (e.g., (DHQD)₂PYR) .

Q. How should researchers characterize new compounds synthesized using (DHQ)₂Pyr?

Follow standardized protocols:

- Purity : Use HPLC or NMR to confirm >95% purity.

- Stereochemistry : Employ X-ray crystallography or chiral shift reagents in NMR.

- Catalytic efficiency : Report enantiomeric excess (ee) via chiral stationary-phase HPLC . Ensure reproducibility by detailing solvent systems, temperatures, and catalyst loadings in the Methods section .

Advanced Research Questions

Q. How can reaction conditions be optimized when using (DHQ)₂Pyr to improve enantiomeric excess?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., t-BuOH/H₂O) enhance ligand-substrate interactions .

- Temperature gradients : Lower temperatures (-5°C) favor kinetic control, as seen in epoxide bicyclization .

- Additive effects : Evaluate achiral additives (e.g., MeSO₂NH₂) to stabilize transition states . Use design-of-experiment (DoE) frameworks to minimize trial runs and identify critical variables .

Q. What methodologies resolve contradictions in stereochemical outcomes when varying (DHQ)₂Pyr reaction parameters?

Conflicting data (e.g., syn/anti ratios under different ligands) require:

- Mechanistic studies : DFT calculations to map energy barriers for competing pathways .

- In situ monitoring : Real-time techniques (e.g., ReactIR) to detect intermediates and validate proposed mechanisms .

- Cross-validation : Reproduce results using independent methods (e.g., kinetic isotopic effects) .

Q. How should researchers design experiments to test hypotheses about (DHQ)₂Pyr’s substrate scope limitations?

- Substrate libraries : Synthesize derivatives with varying steric/electronic properties (e.g., aryl vs. alkyl groups).

- Competitive experiments : Compare reaction rates between substrates to identify selectivity drivers .

- Data triangulation : Combine kinetic data, computational modeling, and crystallographic analysis to map steric thresholds .

Methodological Best Practices

Q. How to ensure reproducibility when documenting (DHQ)₂Pyr-catalyzed reactions?

- Detailed protocols : Specify catalyst preparation, moisture sensitivity, and inert atmosphere requirements .

- Data archiving : Deposit raw NMR/HPLC files in repositories (e.g., Zenodo) with DOI links .

- Negative results : Report failed conditions (e.g., solvent incompatibility) to guide future studies .

Q. What strategies mitigate bias when analyzing enantioselective outcomes in (DHQ)₂Pyr systems?

- Blinded analysis : Assign independent teams to prepare catalysts and analyze ee values .

- Statistical rigor : Use ANOVA to assess significance of ee variations across trials .

Data Interpretation and Reporting

Q. How to address discrepancies between computational models and experimental results in (DHQ)₂Pyr studies?

- Parameter refinement : Adjust computational models using experimental data (e.g., transition-state geometries from crystallography) .

- Error analysis : Quantify uncertainties in DFT calculations (e.g., solvent effects, basis set limitations) .

Q. What frameworks guide the integration of (DHQ)₂Pyr research into broader catalytic theory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.